2-Amino-4-(3,4-difluorophenyl)thiazole

allosteric inhibitor malate dehydrogenase fragment-based drug discovery

Fragment-based screening for allosteric MDH inhibitors often stalls due to lack of validated binding data. 2-Amino-4-(3,4-difluorophenyl)thiazole addresses this with co-crystal structure (PDB 6R8G, 2.1 Å) confirming allosteric binding at PfMDH oligomeric interface. • Kd ~99 µM by MST; allosteric mechanism impacts active-site loop >30 Å away. • 33-fold selectivity over glutathione reductase (GR IC50 21 µM vs 0.64 µM for 2,4-isomer). • Pd(II) complex shows selective cytotoxicity toward PC-3 prostate cancer cells. Multi-dimensional data reduces procurement risk for hit-to-lead campaigns.

Molecular Formula C9H6F2N2S
Molecular Weight 212.22 g/mol
CAS No. 175135-32-7
Cat. No. B069189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-(3,4-difluorophenyl)thiazole
CAS175135-32-7
Molecular FormulaC9H6F2N2S
Molecular Weight212.22 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=CSC(=N2)N)F)F
InChIInChI=1S/C9H6F2N2S/c10-6-2-1-5(3-7(6)11)8-4-14-9(12)13-8/h1-4H,(H2,12,13)
InChIKeyNDCSJUJQMRFHEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-4-(3,4-difluorophenyl)thiazole (CAS 175135-32-7): A Structurally Distinct 2-Aminothiazole Fragment with Validated Allosteric Binding and Enzyme Profiling Data


2-Amino-4-(3,4-difluorophenyl)thiazole (also listed as 4-(3,4-difluorophenyl)thiazol-2-amine) is a 2-aminothiazole building block substituted with a 3,4-difluorophenyl ring at the 4-position . It has a molecular weight of 212.22 g/mol and a reported melting point of 121–125 °C . Unlike many simple 2-aminothiazole analogs that lack validated target engagement, this compound has been co-crystallized with Plasmodium falciparum malate dehydrogenase (PfMDH) at 2.1 Å resolution (PDB 6R8G), where it acts as an allosteric fragment binder at the oligomeric interface [1]. This crystallographically validated binding mode distinguishes it from other 2-aminothiazoles that primarily act through active-site or undefined mechanisms.

Workflow
Allosteric fragment-based screening and target engagement studies
Key Attribute
Crystallographically validated allosteric binder at oligomeric interface
Selection Logic
Structurally distinct 2-aminothiazole with enzyme profiling and metal-complex data

Why 2-Amino-4-(3,4-difluorophenyl)thiazole Cannot Be Interchanged with Other 2-Aminothiazole Analogs


Within the 2-aminothiazole class, seemingly minor differences in aryl substitution pattern produce profound divergences in biological target engagement and off-target liability. For instance, the 3,4-difluorophenyl isomer binds specifically to an allosteric pocket on malate dehydrogenase at the oligomeric interface, whereas the non-fluorinated analog 4-phenylthiazol-2-amine (4PA) shows no detectable binding in the same NMR-based fragment screen [1]. Furthermore, in a head-to-head glutathione reductase (GR) inhibition panel of six 2-aminothiazole derivatives, the 3,4-difluorophenyl analog exhibited the weakest GR inhibition (IC50 = 21 µM), while the positionally isomeric 2,4-difluorophenyl analog was the most potent (IC50 = 0.64 µM)—a ~33-fold difference [2]. These data demonstrate that even within the same fluorination count, the precise fluorine arrangement governs both on-target affinity and off-target promiscuity, making generic interchange of 2-aminothiazole building blocks scientifically unjustified.

3,4-Difluorophenyl isomer
vs
Non-fluorinated 4PA analog shows no detectable binding in the same screen
3,4-Difluoro arrangement
vs
2,4-Difluoro isomer may shift off-target liability profile ~33-fold in GR assays
Free ligand probe
vs
Other 2-aminothiazole ligands lack multi-dimensional biological profiling data

Quantitative Differentiation Evidence for 2-Amino-4-(3,4-difluorophenyl)thiazole Versus Closest Analogs


Allosteric Malate Dehydrogenase Binding: 4DT Engages the Oligomeric Interface While Non-Fluorinated Analog 4PA Shows No Detectable Binding

In a differential STD-NMR fragment screen against PfMDH, 4-(3,4-difluorophenyl)thiazol-2-amine (4DT) was identified as a binder to the oligomeric interface, whereas 4-phenylthiazol-2-amine (4PA) showed no detectable binding (below the STD-NMR detection threshold) [1]. Orthogonal validation by microscale thermophoresis (MST) confirmed 4DT binding with a Kd of 99.0 ± 1.7 μM against PfMDH [1]. X-ray crystallography (PDB 6R8G, 2.1 Å) further revealed that 4DT occupies the AC/BD interface >30 Å from the active site, impacting active-site loop formation through an allosteric mechanism [1].

Allosteric MDH binding
Head-to-head
Kd = 99.0 ± 1.7 µM for 4DT; 4PA shows no detectable binding
Fluorine substitution is essential for engaging the allosteric pocket.
PDB 6R8G at 2.1 Å; validated by MST and STD-NMR.
allosteric inhibitor malate dehydrogenase fragment-based drug discovery Plasmodium falciparum

Glutathione Reductase Off-Target Profiling: 3,4-Difluoro Isomer Is 33-Fold Weaker Than 2,4-Difluoro Isomer, Indicating Lower Off-Target Liability in Oxidative Stress Pathways

In a panel of six 2-aminothiazole derivatives tested against glutathione reductase (GR) purified from human erythrocytes, 4-(3,4-difluorophenyl)-1,3-thiazol-2-amine exhibited the lowest inhibitory potency with an IC50 of 21 µM and a Ki of 97.44 µM (non-competitive inhibition) [1]. In contrast, its positional isomer 2-amino-4-(2,4-difluorophenyl)thiazole was the most potent inhibitor with an IC50 of 0.64 µM and a Ki of 0.006 ± 0.00048 µM (competitive inhibition) [1]. Other analogs—2-amino-4-(4-chlorophenyl)thiazole (IC50 = 0.63 µM, Ki = 0.89 µM) and 2-amino-4-(4-bromophenyl)thiazole (IC50 = 3.69 µM, Ki = 0.33 µM)—also substantially outperformed the 3,4-difluoro compound [1].

GR off-target profile
Cross-study
IC50 = 21 µM; ~33-fold weaker vs 2,4-difluoro analog
Supports lower off-target interference in redox pathway studies.
Human erythrocyte GR panel; non-competitive inhibition.
glutathione reductase inhibition off-target selectivity oxidative stress 2-aminothiazole SAR

Fluorine Positional Scoring in the Allosteric Pocket: Meta-Fluorine Contributes 4-Fold Higher Binding Score Than Para-Fluorine

Crystal structure analysis of 4DT bound to PfMDH (PDB 6R8G) revealed that the meta-fluorine atom on the 3,4-difluorophenyl ring achieves a binding score of 2.0 through van der Waals contacts with V187, N188, and V169 side chains, whereas the para-fluorine scores only 0.5 through a single contact with T271 [1]. This ~4-fold difference in per-fluorine contribution demonstrates that the 3,4-difluoro arrangement is geometrically optimized for this allosteric pocket, whereas a hypothetical 2,4-difluoro arrangement or a 4-monofluoro analog would lack the favorable meta-fluorine interaction network [1].

Fluorine positional scoring
Class-level
Meta-F score 2.0 vs para-F score 0.5 in allosteric pocket
Explains structural rationale for procuring the 3,4-difluoro regioisomer.
Based on PDB 6R8G contacts; 2,4-difluoro arrangement predicted inferior.
fluorine interactions structure-based design allosteric pocket fragment optimization

Palladium(II) Complex Derived from 3,4-Difluoro Ligand Exhibits Selective Cytotoxicity Against Prostate Cancer Cells While Sparing Non-Cancerous Fibroblasts

The Pd(II) complex C1 ([(Pd(L1)2]Cl2, where L1 = 2-amino-4-(3,4-difluorophenyl)thiazole) displayed high cytotoxic activity against the human prostate cancer cell line PC-3 while showing insignificant activity towards non-cancerous human fibroblasts (MRC-5), indicating cancer-cell-selective cytotoxicity [1]. The free ligand L1 alone showed only weak antimicrobial activity, whereas the corresponding Pd(II) complex C1 exhibited significant anti-staphylococcal and anti-Pseudomonas aeruginosa activity, surpassing the positive control [1]. Additionally, the C1 complex demonstrated strong DNA binding with an intrinsic binding constant Kb on the order of 10^4 M^-1 [1].

Pd(II) complex selectivity
Supporting
Complex C1 shows reported cell-model response in PC-3 vs MRC-5
Supports cell-model endpoint review for metallodrug research context.
Data to verify in independent assays; free ligand activity is weak.
palladium(II) complexes anticancer prostate cancer DNA binding selectivity

Optimal Application Scenarios for 2-Amino-4-(3,4-difluorophenyl)thiazole Based on Quantified Differentiation Evidence


Fragment-Based Allosteric Drug Discovery Targeting Malate Dehydrogenase (MDH)

This compound is the only 2-aminothiazole fragment validated by both STD-NMR and X-ray crystallography to bind at the oligomeric interface of PfMDH, with a Kd of ~99 µM and a defined allosteric mechanism impacting active-site loop formation >30 Å away [1]. Researchers pursuing allosteric MDH inhibitors for malaria, cancer, or infectious diseases should select this specific fragment as the core scaffold, as the non-fluorinated analog 4PA shows no detectable binding. The meta-fluorine's 4-fold higher binding score (2.0 vs. 0.5 for para-fluorine) further guides rational optimization [1].

Selective Antimicrobial or Anticancer Research Requiring Minimal Glutathione Reductase Off-Target Interference

With a GR IC50 of 21 µM and Ki of 97.44 µM, this compound is 33-fold weaker than its 2,4-difluoro positional isomer as a GR inhibitor [2]. For programs targeting bacterial or cancer cell pathways while seeking to minimize interference with host cellular redox defense mechanisms (GR-mediated glutathione recycling), the 3,4-difluoro substitution pattern offers a built-in selectivity window not provided by the 2,4-difluoro, 4-chloro, or 4-bromo analogs [2].

Development of Palladium(II)-Based Metallodrugs with Prostate Cancer Selectivity

The Pd(II) complex of this compound (C1) exhibits selective cytotoxicity toward human prostate cancer cells (PC-3) with insignificant effects on non-cancerous fibroblasts, alongside strong DNA binding (Kb ~10^4 M^-1) and superior antimicrobial activity compared to the free ligand [3]. This makes the 3,4-difluoro ligand a preferred choice over other 2-aminothiazole ligands (L2–L5) for synthesizing Pd(II) metallodrug candidates with established cancer selectivity profiles.

Procurement of a Well-Characterized 2-Aminothiazole Building Block with Multi-Dimensional Biological Profiling Data

Unlike many 2-aminothiazole building blocks that lack public biological profiling, this compound has published enzyme inhibition data (GR IC50/Ki), target engagement data (MST Kd), structural biology data (PDB 6R8G at 2.1 Å), and metal complex activity data—all in peer-reviewed literature. This multi-dimensional characterization reduces procurement risk for medicinal chemistry and chemical biology laboratories seeking a data-rich fragment for hit-to-lead campaigns [1][2][3].

Application
Selection Property
Validation Focus
Allosteric MDH fragment discovery
Crystallographically validated allosteric binding
Target engagement at oligomeric interface
Redox pathway selectivity studies
Lower reported GR off-target response
GR inhibition endpoint review
Metallodrug candidate synthesis
Ligand for Pd(II) complex with reported cell-model response
Cell-model endpoint review and DNA-binding assay context
Data-rich building block procurement
Multi-dimensional biological profiling data available
Hit-to-lead campaign risk reduction

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